(R)-trans-Pinane
Overview
Description
®-trans-Pinane is a bicyclic monoterpene hydrocarbon that is a significant component of essential oils derived from various coniferous trees. It is known for its distinctive pine-like aroma and is used in the fragrance and flavor industries. The compound exists in two enantiomeric forms, with ®-trans-Pinane being one of them.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-trans-Pinane can be synthesized through several methods, including the catalytic hydrogenation of α-pinene. This process typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the isomerization of α-pinene using acidic catalysts such as sulfuric acid or aluminum chloride.
Industrial Production Methods: Industrially, ®-trans-Pinane is often obtained from the distillation of essential oils from pine trees. The essential oil is subjected to fractional distillation to isolate ®-trans-Pinane. This method is preferred due to its cost-effectiveness and the natural abundance of α-pinene in pine oils.
Chemical Reactions Analysis
Types of Reactions: ®-trans-Pinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinane hydroperoxide using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert ®-trans-Pinane to other hydrocarbons, although this is less common.
Substitution: Halogenation reactions can introduce halogen atoms into the pinane structure, forming compounds like pinane chlorides or bromides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Pinane hydroperoxide: from oxidation.
Pinane chlorides or bromides: from halogenation.
Scientific Research Applications
®-trans-Pinane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have explored its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism by which ®-trans-Pinane exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
α-Pinene: A precursor to ®-trans-Pinane, with similar chemical properties but different applications.
β-Pinene: Another isomer with distinct fragrance characteristics.
Camphene: A related bicyclic monoterpene with different industrial uses.
Uniqueness: ®-trans-Pinane is unique due to its specific enantiomeric form, which imparts distinct olfactory properties and potential biological activities. Its stability and ease of extraction from natural sources also make it a valuable compound in various applications.
Properties
IUPAC Name |
(1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-IWSPIJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C[C@H]1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197569 | |
Record name | (R)-trans-Pinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4863-59-6 | |
Record name | (1R,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4863-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-trans-Pinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004863596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-trans-Pinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINANE, TRANS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJX5ORZ7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.